4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid
Overview
Description
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is a chemical compound with the molecular formula C12H14N2O5 It is known for its unique structure, which includes a phenoxyacetyl group attached to a hydrazinyl moiety, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid typically involves the reaction of phenoxyacetic acid with hydrazine hydrate to form phenoxyacetyl hydrazine. This intermediate is then reacted with succinic anhydride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenoxyacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: Reduction can yield hydrazine derivatives.
Substitution: Substitution reactions can produce a variety of phenoxyacetyl derivatives.
Scientific Research Applications
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound interacts with oxidizing agents to form reactive intermediates that undergo further transformation . The exact molecular pathways and targets can vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-arylbutanoic acids: These compounds share a similar butanoic acid backbone but differ in the substituents attached to the aryl group.
Phenoxyacetic acid derivatives: Compounds with variations in the phenoxyacetyl group.
Uniqueness
4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid is unique due to its specific combination of a phenoxyacetyl group and a hydrazinyl moiety attached to a butanoic acid backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-oxo-4-[2-(2-phenoxyacetyl)hydrazinyl]butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5/c15-10(6-7-12(17)18)13-14-11(16)8-19-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,15)(H,14,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJCPGOIDPCYEG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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